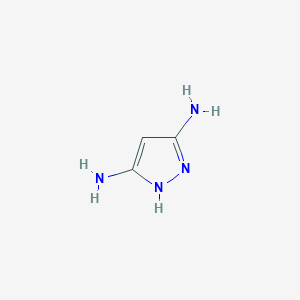

1H-pyrazole-3,5-diamine

Vue d'ensemble

Description

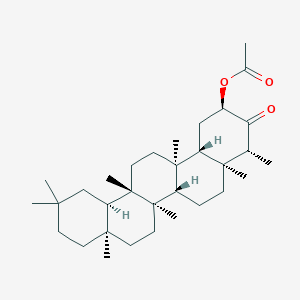

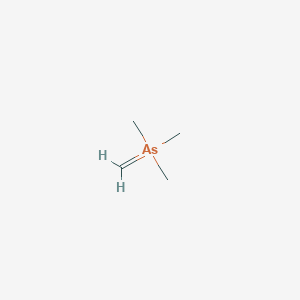

1H-pyrazole-3,5-diamine is a chemical compound that is part of the pyrazole family, characterized by a 5-membered ring structure containing two nitrogen atoms. This compound serves as a core structure for various derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1H-pyrazole-3,5-diamine derivatives can be achieved through various methods. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been synthesized and shown to interact with compounds like amphetamines and dopamine, forming stable complexes . Another approach involves the condensation of 3-methyl-1-phenyl-2-pyrazoline-4,5-dione with aromatic 1,2-diamines, leading to regioselective isomeric products . Additionally, a photocatalyst-free visible-light-enhanced strategy has been reported for the synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines, which are purine analogues, through a one-pot protocol involving electron donor-acceptor complexes .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-3,5-diamine derivatives has been extensively studied. X-ray crystallography has revealed the crystal structures of several derivatives, such as 3,5-diaryl-1H-pyrazoles, which form dimers through intermolecular hydrogen bonds . Similarly, the crystal structure of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and a 3-methylthiophen-2-yl group has been determined, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

1H-pyrazole-3,5-diamine derivatives participate in various chemical reactions. For example, 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines have been synthesized from the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles, which can further undergo palladium-catalyzed reductive azo cleavage to produce heteroaromatic 1,2-diamines . These intermediates are valuable for the development of new fused heteroaromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole-3,5-diamine derivatives have been characterized using various spectroscopic and computational methods. For instance, a pyrazole derivative with a 2-nitrobenzoyl and 4-methoxyphenyl groups has been synthesized and characterized, with its molecular geometry and vibrational frequencies calculated using density functional theory . Another derivative, 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole, was characterized by X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods, revealing its molecular geometry and electronic structure .

Case Studies

Several case studies highlight the potential applications of 1H-pyrazole-3,5-diamine derivatives. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate forms complexes with neurotransmitters, which could be relevant for the development of sensors or therapeutic agents . The photocatalyst-free synthesis of purine analogues could have implications in drug research and development . Additionally, the study of the crystal structure and hydrogen bonding of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provides insights into the design of new pharmaceuticals .

Applications De Recherche Scientifique

Antitubercular Activity

- Scientific Field : Medicinal Chemistry .

- Application Summary : 1H-pyrazole-3,5-diamine derivatives have been synthesized and studied for their potential as antitubercular agents .

- Methods of Application : The derivatives were synthesized using greener polyethylene glycol-400 as a reaction solvent . The newly prepared ligands were subjected to in vitro antitubercular activity against Mycobacterium tuberculosis against H37Rv strains .

- Results : The compounds 4a, 4b, and 5a showed excellent activity, while 5b exhibited moderate activity against Mycobacterium tuberculosis . Further, molecular docking was done with an enzyme PDB:1G3U .

High-Energy and Insensitive Energetic Materials

- Scientific Field : Materials Chemistry .

- Application Summary : 3,5-diamino-4-nitro-1H-pyrazole has been used in the development of high-energy and insensitive energetic materials .

- Methods of Application : A nitrogen-centered-radical-mediated approach was used to cleave C–N bonds in a monocyclic pyrazole . Using N-bromosuccinimide as a radical initiator, C–N bond cleavage was achieved in yields up to 91% .

- Results : This reaction led to an important precursor (2), subsequently annulated and oxidized to an energetic compound 4, which exhibits promising application in balancing performances and thermal stabilities .

Transition Metal Chemosensors

- Scientific Field : Analytical Chemistry .

- Application Summary : Pyrazoles and their derivatives have been used in constructing ordered porous materials with physicochemical characteristics such as chemosensors .

- Methods of Application : Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .

- Results : Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

Photoluminescent Materials

- Scientific Field : Materials Chemistry .

- Application Summary : 1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .

- Methods of Application : These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .

- Results : The compounds have shown promising results in terms of their photophysical properties .

Energetic Materials

- Scientific Field : Materials Chemistry .

- Application Summary : The hydrazinium salt of the diamine exhibits promising detonation properties and good molecular stability .

- Methods of Application : This strategy gives an improved isolated yield and provides a promising method for the construction of nitroamino-functionalized 1,3,4-oxadiazole derivatives .

- Results : The compound has shown promising application potential .

Azapentalenes Synthesis

- Scientific Field : Organic Chemistry .

- Application Summary : Pyrazole derivatives have been used in the synthesis of azapentalenes .

- Methods of Application : The respective amine is used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

- Results : This method provides a new pathway for the synthesis of azapentalenes .

Nitrogen-Rich Energetic Material

- Scientific Field : Materials Chemistry .

- Application Summary : A novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized .

- Methods of Application : The material was synthesized via a one-step reaction from commercially available reagents .

- Results : The hydrazinium salt of the diamine exhibits promising detonation properties and good molecular stability, suggesting it has good application potential .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBJPZIDRELDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430696 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-3,5-diamine | |

CAS RN |

16082-33-0 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diamino-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)

![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)